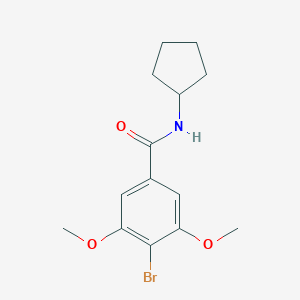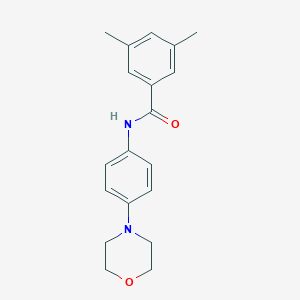
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide, commonly known as Bromocriptine, is a synthetic ergot alkaloid derivative that has been widely used in scientific research. It is a potent dopamine receptor agonist that has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. In
Mechanism of Action
Bromocriptine is a potent dopamine receptor agonist that acts on both D2 and D3 dopamine receptors in the brain. It has been found to inhibit the release of prolactin from the pituitary gland, which is responsible for lactation and reproductive function. It also acts on the mesolimbic and mesocortical pathways in the brain, which are involved in reward, motivation, and cognition.
Biochemical and Physiological Effects:
Bromocriptine has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease prolactin levels in the blood, which can lead to a decrease in lactation and an increase in fertility. It has also been found to improve insulin sensitivity and glucose tolerance in patients with type 2 diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
Bromocriptine has several advantages as a research tool. It is a potent dopamine receptor agonist that can be used to activate specific dopamine receptor subtypes in the brain. It is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to its use. It has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the drug in the bloodstream. Additionally, it has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Bromocriptine. One area of research is the development of more selective dopamine receptor agonists that can activate specific dopamine receptor subtypes in the brain. Another area of research is the investigation of the neuroprotective effects of Bromocriptine in human clinical trials. Additionally, there is a need for more research on the off-target effects of Bromocriptine on other neurotransmitter systems, which can help to improve the interpretation of experimental results.
Conclusion:
In conclusion, Bromocriptine is a potent dopamine receptor agonist that has been widely used in scientific research. It has a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. It has been found to have several advantages as a research tool, but there are also some limitations to its use. Future research on Bromocriptine will help to improve our understanding of its mechanism of action and potential applications in human health and disease.
Synthesis Methods
Bromocriptine can be synthesized by the reaction of 3,5-dimethoxybenzamide with cyclopentylbromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by column chromatography. The purity of the product can be determined by high-performance liquid chromatography or mass spectrometry.
Scientific Research Applications
Bromocriptine has been extensively used in scientific research due to its ability to activate dopamine receptors in the brain. It has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology.
properties
Product Name |
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |
|---|---|
Molecular Formula |
C14H18BrNO3 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C14H18BrNO3/c1-18-11-7-9(8-12(19-2)13(11)15)14(17)16-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
UJIVZXOQKYVUCT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)